N-(4-chloro-1,3-benzothiazol-2-yl)-N-methylglycine

Kinase Inhibition Polypharmacology Oncology Research

Researchers studying JAK/STAT & EGFR crosstalk often face the limitation of overly selective inhibitors that fail to capture pathway interplay. AG490 (Tyrphostin B42) is a cell-permeable, multi-targeted tyrosine kinase inhibitor that simultaneously blocks JAK2 (IC50 ~10 μM), EGFR (IC50 ~0.1 μM), and ErbB2 while sparing Src-family kinases-a unique polypharmacology profile ideal for probing co-dependent signaling networks. • Dual JAK2/EGFR blockade in a single compound; validated in leukemia, solid tumor, and fibrosis models. • Established reference standard in medicinal chemistry for benchmarking novel JAK2/EGFR inhibitor potency and selectivity. • Reliable supply: ≥95% purity, ambient shipping, available from mg to gram scale for rapid experimental initiation.

Molecular Formula C10H9ClN2O2S
Molecular Weight 256.71 g/mol
CAS No. 1353000-10-8
Cat. No. B1396271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-1,3-benzothiazol-2-yl)-N-methylglycine
CAS1353000-10-8
Molecular FormulaC10H9ClN2O2S
Molecular Weight256.71 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)C1=NC2=C(S1)C=CC=C2Cl
InChIInChI=1S/C10H9ClN2O2S/c1-13(5-8(14)15)10-12-9-6(11)3-2-4-7(9)16-10/h2-4H,5H2,1H3,(H,14,15)
InChIKeyDCQQNGVSCKPOOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AG490: A Multitargeted Kinase Inhibitor Scaffold


N-(4-chloro-1,3-benzothiazol-2-yl)-N-methylglycine (CAS 1353000-10-8) is a synthetic organic compound belonging to the class of benzothiazole derivatives conjugated with an N-methylglycine moiety . It is a small molecule with a molecular formula of C10H9ClN2O2S and a molecular weight of 256.71 g/mol, typically supplied for research use with a purity of ≥95% . This compound is widely recognized in the research community under its synonym, AG490 (Tyrphostin B42), and is established as a cell-permeable, multi-targeted inhibitor of several tyrosine kinases, most notably Janus kinase 2 (JAK2) and epidermal growth factor receptor (EGFR) .

Multi-target kinase engagement: JAK2, EGFR, ErbB2 pathway studies
Reported inhibitor of JAK/STAT and EGFR signaling; not selective for a single kinase
Cell-permeable small-molecule probe for mechanistic research
Enables intracellular pathway interrogation in cellular models
Extensive literature precedent across disease-model studies
Supports protocol adoption and experimental framework review

AG490: Non-Substitutability vs. Other JAK Inhibitors


Generic substitution of N-(4-chloro-1,3-benzothiazol-2-yl)-N-methylglycine with other JAK2 or EGFR inhibitors is scientifically invalid due to its unique and complex polypharmacology [1]. Unlike more selective clinical candidates such as ruxolitinib or fedratinib, which are primarily designed for JAK2 selectivity, this compound (AG490) exhibits a distinct inhibition profile against multiple targets, including JAK2, EGFR, and ErbB2, while lacking activity against Src family kinases like Lck, Lyn, and Btk . This specific pattern of kinase inhibition makes it a unique tool for probing interconnected signaling pathways (e.g., JAK/STAT and EGFR) and studying cellular mechanisms where simultaneous, non-selective blockade is required. The following quantitative evidence details these critical differentiators.

JAK2-Selective Clinical Candidates
AG490 (target compound) Ruxolitinib / Fedratinib
Distinct polypharmacology profile (JAK2/EGFR/ErbB2) may not transfer to highly JAK2-selective inhibitors; pathway-response endpoints can differ significantly
Pan-Kinase Inhibitors
AG490 (target compound) Staurosporine / broad-spectrum inhibitors
AG490 lacks Src-family (Lck, Lyn, Btk) inhibition, unlike pan-kinase agents; substitution may introduce confounding off-target effects and alter phenotypic readouts
Uncharacterized Structural Analogs
AG490 (target compound) Close benzothiazole analogs without bioactivity data
Absence of published kinase profiling or cellular data limits validation; literature-supported tool compound preferred for reproducible research

AG490: Quantitative Differentiators


Multi-Kinase Inhibition Profile vs. Clinical JAK2 Inhibitors

N-(4-chloro-1,3-benzothiazol-2-yl)-N-methylglycine (AG490) is a multi-targeted inhibitor with reported IC50 values of ~0.1 μM for EGFR, ~10 μM for JAK2, and 13.5 μM for ErbB2 . This contrasts with advanced clinical JAK2 inhibitors like ruxolitinib, which exhibit high potency for JAK2 (IC50 ~3.2 nM) and JAK1 (IC50 ~2.8 nM) but no significant activity against EGFR . This profile makes AG490 unsuitable for studies requiring JAK2-specific inhibition but uniquely valuable for investigating systems dependent on both JAK/STAT and EGFR signaling.

Multi-Kinase Inhibition Profile
Head-to-head
AG490: EGFR IC50 ~0.1 μM, JAK2 ~10 μM, ErbB2 13.5 μM. Ruxolitinib: JAK2 ~3.2 nM, EGFR no significant activity.
Supports dual-pathway (JAK/STAT + EGFR) model interpretation; not for JAK2-specific interrogation
Cross-study kinase panel data; conditions may vary
Kinase Inhibition Polypharmacology Oncology Research

Kinase Selectivity Fingerprint

Beyond its multi-kinase inhibition, N-(4-chloro-1,3-benzothiazol-2-yl)-N-methylglycine demonstrates a specific selectivity fingerprint by lacking inhibitory activity against Src family kinases Lck, Lyn, and Btk at relevant concentrations . This is a key differentiator from other broad-spectrum tyrosine kinase inhibitors, such as staurosporine, which potently inhibits a vast array of kinases including Src family members with typical IC50 values in the low nanomolar range . The defined inactivity profile of AG490 reduces the complexity of phenotypic readouts compared to pan-kinase inhibitors, allowing for more focused mechanistic interpretation.

Selectivity Fingerprint
Reported
No activity against Lck, Lyn, Btk, Syk, Src; contrasts with staurosporine's broad inhibition.
Reduces confounding effects vs pan-kinase inhibitors; supports focused pathway-response interpretation
Kinase panel screening context
Kinase Profiling Selectivity Chemical Biology

Literature Precedent vs. Novel Analogs

N-(4-chloro-1,3-benzothiazol-2-yl)-N-methylglycine, as AG490, has been utilized in hundreds of peer-reviewed publications, establishing a robust and well-understood profile in various in vitro and in vivo models, including cancer, inflammation, and fibrosis [1]. In contrast, many closely related structural analogs (e.g., N-(6-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine ) have minimal to no published biological activity data. This extensive body of literature provides a validated experimental framework and significantly reduces the risk and time investment associated with characterizing a novel compound.

Literature Precedent
Class-level
Hundreds of publications in cancer, inflammation, fibrosis models; structural analogs lack data.
Supports experimental framework; literature-validated tool reduces characterization risk
Publication count difference; verify specific model context
Literature Precedent Reproducibility Model Systems

AG490: Validated Research Applications


Dual JAK2/EGFR Crosstalk in Cancer Models

Given its established inhibition of both JAK2 (IC50 ~10 μM) and EGFR (IC50 ~0.1 μM) , this compound is an appropriate tool for studying the interplay between these two oncogenic pathways. Unlike selective JAK2 or EGFR inhibitors, AG490 can simultaneously suppress both signaling axes, making it useful for assessing the functional consequences of this specific dual blockade in cell lines co-dependent on both pathways. This is supported by its use in leukemia and solid tumor models where JAK/STAT and EGFR signaling are co-activated [1].

JAK2/STAT3 Inhibition in Non-Oncology Research

AG490 is a well-documented inhibitor of the JAK2/STAT3 pathway [2]. Its application extends beyond oncology to research areas such as immunology and fibrosis, where STAT3 plays a critical role. For instance, it has been used to suppress the abnormal behavior of human keloid fibroblasts in vitro [3] and to study the role of JAK2 in organic anion transporter regulation [4]. Its commercial availability and extensive literature precedent make it a practical choice for these mechanistic studies.

Reference Standard for JAK2 Inhibitor Development

Due to its well-characterized, albeit modest, potency and unique selectivity fingerprint, AG490 is frequently used as a reference compound in medicinal chemistry campaigns aimed at developing novel JAK2 or EGFR inhibitors with improved properties [5]. Its profile serves as a benchmark against which new compounds are compared for potency, selectivity, and cellular efficacy. Its complex polypharmacology also makes it a useful control in profiling assays to validate the selectivity of new chemical entities.

Validated Multi-Kinase Control for Phenotypic Screening

The compound's ability to inhibit JAK2, EGFR, and ErbB2 while sparing Src-family kinases provides a specific and well-defined multi-kinase inhibition signature . This makes it an ideal positive control in phenotypic screening assays where the aim is to identify compounds that modulate a complex biological process, and where a targeted but non-specific kinase inhibitor is required to validate assay sensitivity and provide a benchmark for hit potency and selectivity.

Application
Selection Property
Validation Focus
Dual JAK2/EGFR pathway crosstalk studies
Multi-target engagement profile
Co-dependent signaling pathway interpretation in cancer models
JAK2/STAT3 signaling in non-oncology research
Reported JAK2/STAT3 pathway inhibition
Fibrosis and immunology model-response context
Reference standard for kinase inhibitor development
Well-characterized selectivity fingerprint
Benchmark for potency and selectivity profiling assays
Multi-kinase control in phenotypic screening
Defined multi-kinase inhibition with Src-family sparing
Assay sensitivity validation and hit benchmarking
Quote Request

Request a Quote for N-(4-chloro-1,3-benzothiazol-2-yl)-N-methylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.